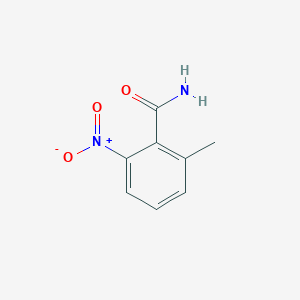

2-Methyl-6-nitrobenzamide

Description

2-Methyl-6-nitrobenzamide is an aromatic organic compound featuring a benzamide (B126) core structure substituted with both a methyl and a nitro group at positions 2 and 6, respectively. Its specific substitution pattern dictates its chemical reactivity and potential utility, making it a subject of interest in targeted synthetic strategies.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40637-78-3 chemscene.com |

| Molecular Formula | C₈H₈N₂O₃ chemscene.comuni.lu |

| Molecular Weight | 180.16 g/mol chemscene.com |

| IUPAC Name | This compound uni.lu |

| SMILES | CC1=C(C(=CC=C1)N+[O-])C(=O)N uni.lu |

| InChI Key | DOQGEYYGGHYOJZ-UHFFFAOYSA-N uni.lu |

Benzamide and its derivatives are a critically important class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group (-CONH₂). patsnap.com This structural motif is a key feature in a vast array of molecules, from industrial chemicals to life-saving pharmaceuticals. rsc.org The amide linkage is stable yet susceptible to controlled chemical transformations, making benzamides versatile intermediates in organic synthesis. nih.gov They are foundational components in the synthesis of analgesics, anti-inflammatory agents, and antipyretics. rsc.org The development of efficient methods for creating benzamide derivatives, such as the direct condensation of carboxylic acids and amines, remains an active area of research, highlighting their continued importance in the pharmaceutical and materials industries. google.com

Nitro-substituted aromatic compounds are defined by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. This functional group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic system. wikipedia.org This characteristic makes nitroaromatics indispensable as intermediates and building blocks in the synthesis of a wide range of commercial products, including dyes, polymers, pesticides, and pharmaceuticals. wikipedia.orggoogle.com

The nitro group's strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. rsc.org Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to form an amino group (-NH₂), providing a gateway to a diverse array of further chemical modifications. guidechem.com This transformative potential allows for the construction of complex molecular scaffolds, making nitroaromatics a subject of ongoing research in the development of new synthetic methodologies and functional materials. rsc.org

While direct research publications focusing exclusively on this compound are limited, its research applications can be understood through the study of its closely related precursors and derivatives. The compound primarily serves as a valuable chemical intermediate in multi-step synthetic pathways.

Research trajectories for compounds with the 2-methyl-6-nitrobenzoyl scaffold are often directed toward the synthesis of agrochemicals and pharmaceuticals. For instance, the corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid, is a known synthetic raw material for the fungicide metrafenone (B1676525) and a potential precursor for the herbicide topramezone. google.com Given that amides can be readily hydrolyzed to their corresponding carboxylic acids, this compound is a logical and stable intermediate in the synthesis of these agriculturally significant compounds. quora.com

The synthetic utility of this structural family is further demonstrated by the reactivity of its aniline (B41778) precursor, 2-methyl-6-nitroaniline (B18888). This compound is used as a starting material for synthesizing other important intermediates, such as 2-amino-6-methylbenzoic acid and 7-nitroindazole, a selective inhibitor of neuronal nitric oxide synthase. guidechem.com The reduction of the nitro group in this compound would yield 2-amino-6-methylbenzamide (B167437), a compound that could then be incorporated into more complex molecular frameworks. The study of hydrolysis mechanisms for N-nitrobenzamides further supports the role of these compounds as reactive intermediates in various chemical transformations. rsc.orgrsc.org

The primary objective of this research outline is to present a focused and scientifically rigorous overview of this compound based on its fundamental chemical identity and its role as a synthetic intermediate. The scope is intentionally limited to the chemical nature of the compound and its position within established synthetic chemistry, avoiding topics outside this purview.

The aim is to:

Situate this compound within the broader, well-established classes of benzamide and nitro-aromatic compounds.

Detail its known chemical and physical properties using available data.

Elucidate its probable research applications by examining the established uses of its immediate chemical relatives, such as 2-methyl-6-nitrobenzoic acid and 2-methyl-6-nitroaniline.

Maintain a strict focus on the chemical synthesis and mechanistic aspects, providing an authoritative and concise academic summary.

This structured approach ensures that the article serves as a precise and factual resource on the chemical significance of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-3-2-4-6(10(12)13)7(5)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQGEYYGGHYOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879377 | |

| Record name | 2-Nitro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40637-78-3 | |

| Record name | 2-Nitro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 6 Nitrobenzamide and Analogous Structures

Established Synthetic Routes for Substituted Nitrobenzamides

Nitration of Benzamide (B126) Derivatives and Precursors

A fundamental method for the synthesis of nitrobenzamides is the direct nitration of benzamide or its derivatives. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the benzene (B151609) ring. smolecule.comevitachem.com The position of nitration is directed by the existing substituents on the aromatic ring. For instance, the synthesis of 4-nitrobenzamide (B147303) often involves the nitration of benzamide itself. justdial.com The reaction conditions, such as temperature, must be carefully controlled to prevent over-nitration or degradation of the starting material. evitachem.com

Similarly, precursors like 4-chlorobenzamide (B146232) can be nitrated to introduce a nitro group at a specific position before subsequent functionalization. evitachem.com This two-step approach, involving initial nitration followed by other modifications, is a common strategy in the synthesis of complex benzamide derivatives.

| Starting Material | Reagents | Product | Reference |

| Benzamide | Nitric Acid, Sulfuric Acid | 4-Nitrobenzamide | justdial.com |

| 4-Chlorobenzamide | Nitric Acid, Sulfuric Acid | Nitrated 4-chlorobenzamide | evitachem.com |

Amidation Reactions Utilizing Nitrobenzoyl Chlorides and Amines

Amidation is a widely used method for constructing the benzamide functional group. This reaction typically involves the coupling of a nitro-substituted benzoyl chloride with an appropriate amine. google.com The reactivity of the acyl chloride facilitates the formation of the amide bond. For example, p-nitrobenzoyl chloride can be reacted with various amines in an organic medium to yield N-substituted p-nitrobenzamides. google.comgoogle.com The choice of solvent and the presence of a base to neutralize the hydrochloric acid byproduct are important considerations for achieving high yields. researchgate.net

This method is versatile, allowing for the synthesis of a wide array of benzamide derivatives by varying both the nitrobenzoyl chloride and the amine component. For instance, reacting 4-nitrobenzoyl chloride with aminophenol in the presence of sodium bicarbonate in an aqueous medium produces the corresponding amide. researchgate.net More complex structures can also be assembled; for example, a multi-step synthesis can involve the reaction of p-aminobenzaldehyde with a substituted benzoyl chloride to form an intermediate which is then further modified. asianpubs.org

| Nitrobenzoyl Chloride | Amine | Product | Reference |

| p-Nitrobenzoyl chloride | Various amines | N-substituted p-nitrobenzamides | google.com |

| 4-Nitrobenzoyl chloride | Aminophenol | N-(hydroxyphenyl)-4-nitrobenzamide | researchgate.net |

| Substituted benzoyl chloride | p-Aminobenzaldehyde | N-(4-formylphenyl)benzamide derivative | asianpubs.org |

Advanced Synthetic Strategies for Positional Isomers and Related Nitrobenzamides

Introduction of Methyl Substituents via Specific Reagents (e.g., Trimethyl Sulphoxonium Halide)

The introduction of a methyl group at a specific position on the benzamide scaffold can be challenging. While not a direct method for methylating the aromatic ring of a pre-formed nitrobenzamide, related chemistries involving specific reagents can be used to construct molecules with the desired substitution pattern. For instance, trimethylsulfonium (B1222738) halides are reagents used in the formation of oxiranes from carbonyl compounds. google.com While the direct application to methylate a nitrobenzamide is not explicitly detailed, the principle of using specific reagents to introduce alkyl groups is a key strategy in organic synthesis. The synthesis of 2-methyl-6-nitrobenzoic anhydride (B1165640), a useful reagent in its own right, highlights the importance of the 2-methyl-6-nitrobenzoyl moiety. sigmaaldrich.comwikipedia.org

Reductive Amination Pathways for Nitrobenzaldehyde Precursors

Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines. preprints.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine from an aldehyde or ketone and an amine, followed by in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.com This method can be adapted to synthesize precursors for nitrobenzamides.

For example, a synthetic route to methyl(3-nitrobenzyl)amine hydrochloride was developed using the reductive amination of 3-nitrobenzaldehyde (B41214) with methylamine. researchgate.net While initial studies with sodium borohydride (B1222165) led to partial reduction of the nitro group, the use of borane-tert-butylamine activated with methanesulfonic acid was found to be a safer and more effective reducing agent. researchgate.net This highlights the importance of choosing the correct reducing agent to avoid unwanted side reactions, particularly with sensitive functional groups like the nitro group. The resulting amine can then be acylated to form the desired nitrobenzamide. This multi-step approach provides a controlled way to build complex molecules.

| Aldehyde/Ketone | Amine | Reducing Agent | Product | Reference |

| 3-Nitrobenzaldehyde | Methylamine | Borane-tert-butylamine/Methanesulfonic acid | Methyl(3-nitrobenzyl)amine | researchgate.net |

| Benzaldehyde derivatives | p-Aminobenzoic acid | Sodium borohydride | 4-(benzylamino)benzoic acid derivatives | preprints.org |

Microwave-Assisted Synthesis Protocols in Benzamide Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various benzamide derivatives. mdpi.comnih.govebi.ac.uk

For instance, the microwave-assisted ring opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone with amines provides a facile route to benzamides. researchgate.net This method was found to be more efficient than conventional heating, which struggled to produce the desired ring-opened products. researchgate.net Similarly, a series of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized efficiently under solvent-free microwave irradiation. mdpi.com Microwave irradiation has also been used for the chemoselective synthesis of 4-arylazo-5-hydroxy-benzamide derivatives. rsc.org These examples demonstrate the broad applicability and advantages of microwave technology in the synthesis of complex benzamide structures.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone | Amines | Microwave irradiation | Benzamide derivatives | researchgate.net |

| N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide | Aldehydes | Microwave irradiation (solvent-free) | N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives | mdpi.com |

| 3-Oxo-2-arylhydrazonopropanals | Acetoacetanilide | DBU/1,4-dioxane/Microwave irradiation | 4-Arylazo-5-hydroxy-benzamide derivatives | rsc.org |

Ring-Opening Reactions of Benzoxazinone (B8607429) Derivatives to Form Substituted Benzamides

The synthesis of substituted benzamides through the ring-opening of benzoxazinone derivatives represents a significant and versatile strategy in organic chemistry. This approach is particularly valuable for accessing ortho-substituted benzamides, which can be challenging to synthesize through direct amidation routes due to steric hindrance.

One notable method involves the use of (thio)urea organocatalysts to facilitate the mild opening of the benzoxazinone ring. This approach provides an efficient pathway to install an amide bond, overcoming the common challenge of the benzoxazinone intermediate's resistance to reacting with amines. researchgate.net Another strategy employs the hindered, non-nucleophilic base 1,8-diazabicycloundec-7-ene (DBU), which, contrary to its typical role, can induce the nucleophilic ring-opening of benzoxazinones.

Furthermore, the synthesis of benzoxazinones from readily available phthalides has been developed, a process that inherently involves a ring-opening step. This two-step procedure commences with the ring-opening aminolysis of a phthalide (B148349) to form a 2-hydroxymethylbenzamide. This intermediate then undergoes a Hofmann rearrangement to yield the desired benzoxazinone. semanticscholar.org These benzoxazinones can subsequently be subjected to ring-opening reactions with various nucleophiles to afford a diverse range of substituted benzamides. For instance, the reaction of 2-phenyl-3,1-(4H)-benzoxazin-4-one with substituted anilines in the presence of recyclable Keggin-type heteropolyacids under microwave irradiation and solvent-free conditions yields 2-benzoylamino-N-phenyl-benzamide derivatives in high yields. mdpi.com

The reaction conditions for these ring-opening reactions can be optimized to achieve high yields and selectivity. The choice of catalyst, solvent, and temperature plays a crucial role in the outcome of the reaction.

Table 1: Examples of Ring-Opening Reactions of Benzoxazinone Derivatives

| Benzoxazinone Derivative | Reagent/Catalyst | Product | Yield (%) | Reference |

| 2-Phenyl-1,3-(4H)-benzoxazin-4-one | Aniline (B41778) / H₃PW₁₂O₄₀ (Microwave) | 2-Benzoylamino-N-phenylbenzamide | 97 | mdpi.com |

| N-Acyl-benzoxazinone | Schreiner's (thio)urea organocatalyst / Amine | o-(Substituted amido)benzamide | - | researchgate.net |

| Benzoxazinone | 1,8-Diazabicycloundec-7-ene (DBU) | Ring-opened product | - | |

| 2-Phenyl-1,3-(4H)-benzoxazin-4-one | Substituted Anilines / PW₁₂ Catalyst (Microwave) | 2-Benzoylamino-N-phenylbenzamide derivatives | 80-92 | mdpi.com |

Regioselectivity and Chemo-Selectivity Control in 2-Methyl-6-nitrobenzamide Synthesis

The synthesis of this compound presents significant challenges in terms of regioselectivity and chemoselectivity. The precise placement of the nitro group at the 6-position relative to the methyl group on the benzene ring, and the subsequent selective formation of the amide functional group, are critical steps that require careful control of reaction conditions and reagent choice.

The regioselective nitration of 2-methylbenzoic acid is a key step in one of the synthetic routes towards this compound. The directing effects of the methyl and carboxylic acid groups on the aromatic ring influence the position of nitration. A patented method describes the co-production of 2-methyl-6-nitrobenzoic acid and its isomer, 3-nitro-2-methylbenzoic acid, through the oxidation of 3-nitro-o-xylene in the presence of dilute nitric acid and oxygen. This process highlights the challenge of achieving high regioselectivity, as a mixture of isomers is often obtained. google.com

Once the desired 2-methyl-6-nitrobenzoic acid is obtained, the subsequent amidation step requires chemoselective activation of the carboxylic acid in the presence of the nitro group. Various coupling agents and catalytic systems have been developed to achieve this transformation with high efficiency and selectivity. For instance, the use of coupling agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be effective for the amidation of various carboxylic acids, including those with electron-withdrawing groups like a nitro group, under mild conditions. lookchemmall.com

The direct conversion of the corresponding nitrile, 2-methyl-6-nitrobenzonitrile (B157223), to this compound is another viable synthetic route. This transformation requires the selective hydrolysis of the nitrile group without affecting the nitro group. Alkaline hydrolysis conditions have been explored for the selective partial hydrolysis of nitriles to amides. semanticscholar.org

Table 2: Factors Influencing Selectivity in the Synthesis of this compound Precursors

| Synthetic Step | Key Challenge | Influencing Factors | Desired Outcome |

| Nitration of 2-methylbenzoic acid | Regioselectivity | Nature of nitrating agent, reaction temperature, catalyst | Preferential formation of 2-methyl-6-nitrobenzoic acid |

| Amidation of 2-methyl-6-nitrobenzoic acid | Chemoselectivity | Choice of coupling agent, reaction conditions | Selective formation of the amide bond without side reactions involving the nitro group |

| Hydrolysis of 2-methyl-6-nitrobenzonitrile | Chemoselectivity | Reaction time, temperature, concentration of base | Partial hydrolysis to the amide without proceeding to the carboxylic acid |

Green Chemistry Principles Applied to Nitrobenzamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides, including nitrobenzamides, to develop more environmentally benign and sustainable processes. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A key area of focus in the green synthesis of amides is the development of solvent-free reaction conditions. Solvent-free methods not only reduce the environmental impact associated with solvent use and disposal but can also lead to higher reaction rates and easier product isolation. researchgate.netsemanticscholar.orgtandfonline.comeurjchem.comniscair.res.in For instance, the synthesis of N-(aryl) substituted benzamides has been achieved with high yields and selectivity under solvent-free microwave irradiation. niscair.res.in Another approach involves the direct reaction of carboxylic acids and urea (B33335) in the presence of boric acid as a catalyst under solvent-free conditions, providing a quick and convenient route to amides. semanticscholar.org

The use of catalysts is another cornerstone of green amide synthesis. Catalytic methods are preferred over stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. Boric acid has been identified as an effective catalyst for the direct amidation of carboxylic acids with amines, including nitro-substituted benzoic acids. orgsyn.orgresearchgate.net The catalytic activity of boric acid can be enhanced by the addition of co-catalysts like polyethylene (B3416737) glycol (PEG). orgsyn.orgresearchgate.net Furthermore, a catalyst-free, solvothermal method for the amidation of carboxylic acids in ethanol (B145695) has been developed, offering a low-cost and waste-less alternative to traditional synthetic routes. rsc.org

The development of sustainable methods for the chemical synthesis of aromatic amides is an active area of research, with a focus on utilizing greener catalysts and reaction media. whiterose.ac.uknumberanalytics.com For example, the use of recyclable Keggin heteropolyacids as catalysts for the synthesis of benzamide derivatives under microwave irradiation and solvent-free conditions has been reported. mdpi.com Reductive amidation of nitroarenes on single-site palladium catalysts represents another innovative and green approach to N-aryl amide synthesis. acs.org

Table 3: Application of Green Chemistry Principles to Amide Synthesis

| Green Chemistry Principle | Application in Nitrobenzamide Synthesis | Example | Reference |

| Prevention of Waste | Atom-economical reactions, reducing byproducts. | Direct amidation of carboxylic acids with amines. | rsc.org |

| Safer Solvents and Auxiliaries | Use of solvent-free conditions or greener solvents like ethanol. | Solvent-free synthesis of benzamides using microwave irradiation. | niscair.res.in |

| Catalysis | Use of recyclable and non-toxic catalysts. | Boric acid catalyzed amidation of nitrobenzoic acids. | semanticscholar.orgorgsyn.orgresearchgate.net |

| Design for Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of N-(aryl) substituted benzamides. | niscair.res.in |

Reaction Mechanisms and Chemical Transformations of 2 Methyl 6 Nitrobenzamide

Mechanistic Investigations of Nitro Group Reductions

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds. This process involves a six-electron reduction to yield the corresponding amine, proceeding through several intermediate species. nih.gov

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. For 2-Methyl-6-nitrobenzamide, this transformation to 2-amino-6-methylbenzamide (B167437) is effectively carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). masterorganicchemistry.com This process is a form of heterogeneous catalysis, where the reaction occurs on the surface of the solid metal catalyst. masterorganicchemistry.com

The mechanism, though its finest details on the metal surface are still under investigation, is understood to involve the adsorption of both the hydrogen gas and the nitroaromatic compound onto the palladium surface. masterorganicchemistry.com The H-H bond is cleaved, and hydrogen atoms are transferred sequentially to the nitro group. youtube.com This stepwise addition results in the reduction of the nitro group without typically affecting the aromatic ring or the amide bond under standard conditions. youtube.com The reaction is generally exothermic and proceeds with high efficiency. masterorganicchemistry.com

The general pathway for the hydrogenation of a nitroarene like this compound on a catalyst surface can be summarized as follows:

Adsorption of H₂ and the nitro-substrate onto the Pd/C surface.

Stepwise transfer of hydrogen atoms to the nitro group.

Formation of intermediates (see section 3.1.2).

Desorption of the final amine product, 2-amino-6-methylbenzamide, from the catalyst surface.

The pathway is generally accepted as: R-NO₂ → R-NO → R-NHOH → R-NH₂

During catalytic hydrogenation or other reduction methods, the initial two-electron reduction converts the nitro group to a nitroso group. nih.gov This intermediate is highly reactive and is rapidly reduced further to the N-hydroxylamino derivative, which can sometimes make the nitroso intermediate difficult to detect. nih.gov The N-hydroxylamino intermediate is then reduced in the final step to the amine. nih.govyoutube.com In some reaction pathways, particularly condensation reactions, intermediates like azoxybenzene, azobenzene, or hydrazobenzene (B1673438) can be formed through the condensation of nitrosobenzene (B162901) and N-phenylhydroxylamine. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Core

Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring. masterorganicchemistry.com The feasibility and regioselectivity of this reaction on the this compound core are dictated by the electronic effects of the three existing substituents: the methyl group (-CH₃), the nitro group (-NO₂), and the benzamide group (-CONH₂).

-CH₃ (Methyl) Group: An alkyl group that is electron-donating by induction. It is considered an activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in

-NO₂ (Nitro) Group: A strongly electron-withdrawing group through both induction and resonance. It is a powerful deactivating group and a meta-director. youtube.com

-CONH₂ (Amide) Group: The carbonyl component makes this group electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. lkouniv.ac.in

In this compound, the positions on the ring are influenced as follows:

Position 3: ortho to the -CONH₂ group, meta to the -CH₃ group, and para to the -NO₂ group.

Position 4: meta to both the -CONH₂ and -NO₂ groups, and para to the -CH₃ group.

Position 5: para to the -CONH₂ group, meta to the -CH₃ group, and ortho to the -NO₂ group.

The ring is significantly deactivated due to the presence of two powerful deactivating groups (-NO₂ and -CONH₂). Electrophilic substitution would be very difficult and require harsh conditions. If a reaction were to occur, the directing effects of the substituents would compete. The para-directing influence of the activating methyl group on position 4 is in agreement with the meta-directing influence of the nitro and amide groups. Therefore, position 4 is the most likely, albeit highly disfavored, site for electrophilic attack.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

| -CH₃ | Electron-Donating (Inductive) | Activating | ortho, para |

| -NO₂ | Electron-Withdrawing (Resonance & Inductive) | Strongly Deactivating | meta |

| -CONH₂ | Electron-Withdrawing (Resonance & Inductive) | Deactivating | meta |

Nucleophilic Aromatic Substitution Reactions Involving the Nitro Group

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic rings, particularly when strong electron-withdrawing groups are present. pressbooks.pub These groups activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubwikipedia.org

The nitro group is one of the strongest activating groups for SNAr reactions. wikipedia.org For substitution to occur via the addition-elimination mechanism, a good leaving group (like a halide) must be present on the ring, typically at a position ortho or para to the nitro group. pressbooks.pubwikipedia.org In this compound, the nitro group at position 6 would strongly activate positions 1 (-CONH₂) and 5 (a hydrogen) for nucleophilic attack if a leaving group were present at one of those sites.

Alternatively, the nitro group itself can act as a leaving group in some SNAr reactions, although this is less common than halide displacement. This reaction is facilitated when the aromatic ring is highly electron-deficient. The mechanism involves two main steps:

Addition: A strong nucleophile attacks the carbon atom bearing the nitro group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex). pressbooks.pubnih.gov The negative charge is delocalized onto the electron-withdrawing groups.

Elimination: The leaving group (in this case, the nitrite (B80452) ion, NO₂⁻) is expelled, and the aromaticity of the ring is restored. nih.gov

Hydrolysis of the Amide Bond under Acidic and Basic Conditions

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 2-methyl-6-nitrobenzoic acid and ammonia (B1221849) (or an ammonium (B1175870) ion/amide ion).

Acidic Hydrolysis: Under acidic conditions, the mechanism typically involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. researchgate.net This is generally the rate-determining step. researchgate.net The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group, tends to accelerate the rate of acid-catalyzed hydrolysis. researchgate.net However, the steric hindrance from the ortho-methyl group could potentially retard the rate by impeding the approach of the water nucleophile. researchgate.net

Basic Hydrolysis: In basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This is followed by the elimination of the amide anion (⁻NH₂), which then deprotonates the newly formed carboxylic acid. This reaction is effectively irreversible. The electron-withdrawing nitro group would increase the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the hydroxide ion. As with acidic hydrolysis, the steric effect of the adjacent methyl group could play a role in the reaction kinetics.

Studies on Unconventional Amide Formation Pathways

While amides are typically formed from carboxylic acids and amines, research into alternative pathways exists. A highly relevant pathway related to this compound involves its corresponding carboxylic acid anhydride (B1165640). 2-Methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent, is a powerful condensing agent used in modern organic synthesis. wikipedia.org

Developed by Isamu Shiina, MNBA facilitates the formation of esters (esterification) and amides (amidation) from nearly equimolar amounts of carboxylic acids and alcohols or amines, respectively. wikipedia.org The reaction proceeds under mild, neutral, or basic conditions at room temperature. wikipedia.org This method is particularly noted for its use in macrolactonization (the intramolecular formation of large-ring lactones from hydroxycarboxylic acids) but is also effective for intermolecular amide bond formation. wikipedia.org The use of MNBA represents an efficient, unconventional route to synthesize amides that might be related in structure to this compound.

Formation of Amides from Nitriles and Hydroxylamine (B1172632): Mechanistic Insights

The formation of amides from the reaction of nitriles with hydroxylamine is a significant transformation, often occurring as a competing side reaction during the synthesis of amidoximes. nih.gov This reaction is particularly prevalent when aromatic nitriles possessing electron-withdrawing substituents, such as a nitro group, are treated with hydroxylamine. rsc.org The presence of these substituents enhances the electrophilicity of the nitrile's carbon atom, making it more susceptible to nucleophilic attack.

The mechanism for this transformation is distinct from the primary pathway leading to amidoximes. While amidoxime (B1450833) formation proceeds via the nucleophilic attack of the hydroxylamine's nitrogen atom on the nitrile carbon, the formation of the amide by-product is proposed to initiate through the attack of the hydroxylamine's oxygen atom. rsc.org

A detailed mechanistic proposal suggests the following steps:

Initial Nucleophilic Attack: The reaction begins with the nucleophilic attack of the oxygen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This forms a highly unstable intermediate.

Intermediate Reaction: This intermediate subsequently reacts with another molecule of hydroxylamine. rsc.org

Rearrangement and Elimination: Through a series of proton transfers and rearrangements, the reaction cascade ultimately leads to the formation of the corresponding amide and other by-products.

This amide formation can be a significant issue in industrial processes aimed at producing pure amidoximes, leading to complications in purification and analysis. nih.gov Theoretical and experimental studies have been conducted to better understand these competing reaction pathways to develop more selective synthesis methods that can minimize or eliminate the formation of the amide by-product. nih.gov

Influence of Solvent Polarity and Electronic Effects on Reaction Selectivity

The selectivity of the reaction between nitriles and hydroxylamine—yielding either the desired amidoxime or the amide by-product—is profoundly influenced by both electronic effects of the substituents on the nitrile and the polarity of the solvent used for the reaction. nih.govrsc.org

Electronic Effects: The electronic nature of the substituents on an aromatic nitrile plays a critical role. Electron-withdrawing groups (EWGs), such as the nitro group (–NO₂) present in the 2-methyl-6-nitrobenzoyl framework, are known to increase the formation of amides. rsc.org These groups decrease the electron density at the nitrile's carbon atom, enhancing its electrophilicity. This heightened electrophilicity appears to favor the competing reaction pathway that leads to the amide. Conversely, nitriles with electron-donating groups tend to yield amidoximes more selectively.

Solvent Polarity: Solvent choice is a key parameter in controlling the reaction outcome. The polarity of the solvent can influence the stability of transition states and intermediates, thereby altering reaction rates and mechanistic pathways. nih.govnih.gov In the synthesis of amidoximes, reactions are often carried out in alcohol solutions, where the formation of the amide by-product can be significant. nih.gov

Research has shown that employing specific ionic liquids instead of conventional molecular solvents can dramatically alter the reaction's selectivity. nih.gov Certain imidazolium, phosphonium, and quaternary ammonium-based ionic liquids have been found to not only reduce the reaction time but also completely eliminate the formation of the amide side-product, leading exclusively to the targeted amidoxime. nih.gov This suggests that the unique solvation properties of these ionic liquids stabilize the transition state leading to the amidoxime while destabilizing the pathway to the amide.

The influence of the solvent environment on reaction kinetics is a well-documented phenomenon. For instance, in studies of other nucleophilic aromatic substitution (SNAr) reactions, transitioning between solvent systems (e.g., from pure methanol (B129727) to mixtures with dimethyl sulfoxide) has been shown to cause dramatic changes in reaction rates and even shift the mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway for more basic nucleophiles. nih.gov This highlights the power of the solvent in dictating chemical reactivity and selectivity.

Table 1: Relative Polarity of Common Organic Solvents This table provides the relative polarity of various solvents, illustrating the range of environments that can be used to influence reaction outcomes. Data sourced from Christian Reichardt's "Solvents and Solvent Effects in Organic Chemistry". rochester.edu

| Solvent | Relative Polarity |

| Hexane (B92381) | 0.009 |

| Toluene | 0.099 |

| Diethyl ether | 0.117 |

| Tetrahydrofuran (THF) | 0.207 |

| Ethyl acetate (B1210297) | 0.228 |

| Methylene (B1212753) chloride | 0.309 |

| Acetone | 0.355 |

| Dimethylformamide (DMF) | 0.386 |

| Dimethylsulfoxide (DMSO) | 0.444 |

| Acetonitrile (B52724) | 0.460 |

| Ethanol (B145695) | 0.654 |

| Methanol | 0.762 |

| Water | 1.000 |

Application of this compound as a Reagent in Organic Synthesis

While this compound itself is primarily an end-product of specific reactions, the closely related compound 2-Methyl-6-nitrobenzoic anhydride (MNBA) , also known as the Shiina reagent, is a highly effective and widely used reagent in organic synthesis, particularly for the formation of amide bonds. wikipedia.orgsigmaaldrich.com Developed by Professor Isamu Shiina, MNBA serves as a powerful condensation agent that facilitates the synthesis of carboxamides from carboxylic acids and amines under mild, room-temperature conditions. wikipedia.orgorganic-chemistry.org

The reaction, often referred to as Shiina amidation, typically involves the use of MNBA as a promoter in combination with a base. sigmaaldrich.com This method is prized for its high efficiency and broad applicability.

The general process for MNBA-mediated amidation is as follows:

Activation of Carboxylic Acid: The carboxylic acid reacts with 2-methyl-6-nitrobenzoic anhydride (MNBA) to form a mixed anhydride intermediate. This intermediate is highly activated towards nucleophilic attack.

Nucleophilic Attack by Amine: The amine, acting as the nucleophile, attacks the activated carbonyl carbon of the mixed anhydride.

Amide Formation: The tetrahedral intermediate collapses, eliminating 2-methyl-6-nitrobenzoic acid as a by-product and forming the desired stable amide bond.

This protocol is not only effective for forming amides but is also renowned for its application in synthesizing esters (Shiina esterification) and large-ring lactones (Shiina macrolactonization). wikipedia.org The reagent's utility is demonstrated in the total synthesis of complex natural products. sigmaaldrich.com The steric hindrance provided by the methyl group and the electronic effect of the nitro group in MNBA are crucial for its reactivity and success as a coupling reagent.

Table 2: Features of 2-Methyl-6-nitrobenzoic Anhydride (MNBA) as a Reagent This table summarizes the key applications and advantages of using MNBA in synthetic organic chemistry.

| Feature | Description |

| Primary Applications | Amidation, Esterification, Macrolactonization. wikipedia.org |

| Reaction Conditions | Typically proceeds at room temperature under basic or neutral conditions. wikipedia.org |

| Key Advantages | High yields, high chemoselectivity, mild reaction conditions, applicable to sensitive substrates. organic-chemistry.org |

| Mechanism Type | Functions as a condensation/dehydrating agent to form an activated mixed anhydride intermediate. wikipedia.orgorganic-chemistry.org |

| Common Co-reagents | Often used with bases like triethylamine (B128534) and catalysts such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org |

Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 6 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectral Assignment and Chemical Shift Analysis

For 2-Methyl-6-nitrobenzoic acid in DMSO-d₆, the aromatic protons appear in the range of δ 7.60-8.00 ppm. chemicalbook.com The methyl protons are observed as a singlet at approximately δ 2.41 ppm. chemicalbook.com Due to the substitution pattern, the aromatic protons would likely appear as a complex multiplet. The amide protons (-CONH₂) of 2-Methyl-6-nitrobenzamide are expected to appear as two broad singlets, potentially in the range of δ 7.5-8.5 ppm, due to restricted rotation around the C-N bond and exchange with trace amounts of water.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.1 | Multiplet |

| Methyl (-CH₃) | ~2.4 | Singlet |

| Amide (-NH₂) | 7.5 - 8.5 | Broad Singlets |

Data is estimated based on analogous compounds.

Carbon (¹³C) NMR Chemical Shift and Coupling Constant Determination

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the amide group.

Based on data for related nitro-aromatic compounds, the carbon bearing the nitro group (C-NO₂) is expected to be significantly downfield. The carbonyl carbon (C=O) of the amide will also exhibit a characteristic downfield shift. The methyl carbon will appear at a high-field (upfield) chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-NO₂) | 145 - 155 |

| Aromatic (C-H & C-C) | 120 - 140 |

| Methyl (-CH₃) | 15 - 25 |

Data is estimated based on analogous compounds and general chemical shift ranges.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC) for Structural Elucidation

Two-dimensional NMR techniques are instrumental in unambiguously assigning proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between adjacent aromatic protons, helping to unravel the complex multiplet in the ¹H NMR spectrum. youtube.comutoronto.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comuni.lu An HSQC spectrum of this compound would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal. This is a crucial step in the complete structural assignment. youtube.comuni.lu

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound (C₈H₈N₂O₃), the predicted monoisotopic mass is 180.0535 Da.

In an MS experiment, the molecule is ionized, and the resulting molecular ion ([M]⁺) and its fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule. Predicted adducts for this compound include [M+H]⁺ at m/z 181.06078 and [M+Na]⁺ at m/z 203.04272.

Common fragmentation pathways for aromatic amides involve the cleavage of the amide group. For this compound, the loss of the amide group as a neutral radical (•NH₂) would lead to a significant fragment. Further fragmentation could involve the loss of the nitro group (NO₂) or carbon monoxide (CO).

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 181.06078 |

| [M+Na]⁺ | 203.04272 |

| [M-H]⁻ | 179.04622 |

| [M]⁺ | 180.05295 |

Source: PubChemLite

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Absorption Bands for Amide and Nitro Functional Groups

The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of the amide and nitro functional groups.

Amide Group:

N-H Stretching: Two distinct bands are typically observed in the region of 3400-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amide (-NH₂) group.

C=O Stretching (Amide I band): A strong absorption is expected in the range of 1680-1630 cm⁻¹ due to the carbonyl stretch.

N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond, typically appears around 1640-1590 cm⁻¹.

Nitro Group:

Asymmetric NO₂ Stretching: A strong absorption band is expected in the region of 1560-1520 cm⁻¹.

Symmetric NO₂ Stretching: A medium to strong absorption is anticipated between 1360-1330 cm⁻¹.

The presence of the aromatic ring will also give rise to characteristic C-H and C=C stretching and bending vibrations.

Table 4: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (-NH₂) | N-H Asymmetric Stretch | 3400 - 3300 | Medium |

| Amide (-NH₂) | N-H Symmetric Stretch | 3200 - 3100 | Medium |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide (N-H) | N-H Bend (Amide II) | 1640 - 1590 | Medium-Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1520 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1330 | Medium-Strong |

Data is based on typical ranges for these functional groups.

Hydrogen Bonding Network Analysis via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for investigating the hydrogen bonding networks in this compound. The presence of both a primary amide (-CONH₂) group and a nitro (-NO₂) group provides sites for hydrogen bond donation and acceptance. The analysis of vibrational frequencies of these groups reveals the nature and extent of these interactions.

The primary amide group gives rise to characteristic N-H stretching vibrations. In a non-hydrogen-bonded state, primary amides typically show two distinct bands: an asymmetric stretching vibration (ν_as) and a symmetric stretching vibration (ν_s). However, in the solid state, the involvement of the N-H protons in hydrogen bonding, typically of the N-H···O type, causes a shift of these bands to lower frequencies (a redshift). The degree of this shift is indicative of the hydrogen bond strength. Furthermore, hydrogen bonding often leads to a broadening of these absorption bands, as a large population of molecules exists in slightly different hydrogen-bonded environments, resulting in an average of many slightly different absorptions. ucla.edu

The carbonyl (C=O) stretching vibration, known as the Amide I band, is also highly sensitive to hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is slightly weakened and elongated, causing the absorption frequency to shift to a lower wavenumber. libretexts.org Similarly, the stretching vibrations of the nitro group can be perturbed by hydrogen bonding interactions, providing further insight into the intermolecular connectivity. researchgate.net The observation of broad absorption features in the IR spectrum can be a strong indicator of extensive hydrogen bonding within the crystal lattice. ucla.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The molecule contains several chromophores—the benzene (B151609) ring, the carbonyl group (C=O), and the nitro group (NO₂)—which are responsible for its UV-Vis absorption profile. elte.hu

The spectrum is expected to be dominated by two main types of electronic transitions: π → π* and n → π*. libretexts.org

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch In this compound, these transitions are associated with the conjugated system formed by the aromatic ring and the carbonyl group. Increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). utoronto.cayoutube.commasterorganicchemistry.com

n → π Transitions:* These are lower-intensity (often termed "forbidden") transitions that involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl and nitro groups, to a π* antibonding orbital. masterorganicchemistry.comuomustansiriyah.edu.iq These transitions occur at longer wavelengths and require less energy than π → π* transitions within the same chromophore. uzh.ch

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state, providing detailed information on its crystal packing, conformation, and intermolecular interactions.

Table 1: Representative Crystallographic Data for a Benzamide (B126) Analogue Data for N-(2-Methylphenyl)-2-nitrobenzamide

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 7.8063 (10) |

| b (Å) | 12.2856 (11) |

| c (Å) | 13.1353 (13) |

| V (ų) | 1259.7 (2) |

| Z | 4 |

Source: nih.gov

The crystal structure of this compound is stabilized by a network of hydrogen bonds. The primary amide group is a key participant, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen acting as a strong hydrogen bond acceptor. researchgate.net

Intramolecular Hydrogen Bonding: The ortho positioning of the nitro and amide groups could potentially allow for an intramolecular hydrogen bond between an amide proton (N-H) and an oxygen atom of the nitro group, forming a stable six-membered ring. This type of interaction would significantly influence the molecule's conformation. researchgate.net

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are linked together through intermolecular hydrogen bonds. A common motif involves the formation of centrosymmetric dimers where two molecules are connected by a pair of N-H···O=C hydrogen bonds. semanticscholar.org These dimers can then be further linked into chains or sheets by additional hydrogen bonds, possibly involving the nitro group as an acceptor, creating a robust three-dimensional supramolecular architecture. nih.gov

The conformation of this compound is defined by the relative orientations of its substituent groups, which can be quantified by dihedral (torsion) angles. libretexts.orgresearchgate.net Steric hindrance between the adjacent methyl and nitro groups significantly influences the molecular geometry.

Amide Group Orientation: The dihedral angle between the plane of the aromatic ring and the plane of the amide group is a critical parameter. Steric pressure may cause this group to twist out of the ring plane.

Nitro Group Orientation: Similarly, the nitro group is often twisted out of the plane of the benzene ring. For the analogue N-(2-Methylphenyl)-2-nitrobenzamide, the nitro group is twisted by 24.7 (3)° relative to the ring it is attached to. nih.gov This twisting is a compromise between electronic delocalization, which favors planarity, and the relief of steric strain.

Ring-to-Ring Dihedral Angle: In related molecules with multiple aromatic rings, the dihedral angle between the rings is a key feature. In N-(2-Methylphenyl)-2-nitrobenzamide, this angle is 41.48 (5)°. nih.gov

Table 2: Key Dihedral Angles in a Representative Nitrobenzamide Analogue Data for N-(2-Methylphenyl)-2-nitrobenzamide

| Description | Dihedral Angle (°) |

|---|---|

| Twist of Nitro Group from Aromatic Ring Plane | 24.7 (3) |

| Angle Between the Two Aromatic Rings | 41.48 (5) |

Source: nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm map indicate strong interactions, such as hydrogen bonds. nih.gov

For a molecule like this compound, the fingerprint plot is expected to show characteristic features:

A pair of sharp spikes corresponding to O···H/H···O contacts, representing the strong N-H···O hydrogen bonds. These typically make up the largest percentage of the surface. nih.govnih.gov

A large, diffuse region corresponding to H···H contacts, which are weaker van der Waals interactions but are abundant on the molecular surface. nih.gov

Other significant contacts may include C···H, O···C, and N···O interactions, appearing as "wings" or other distinct regions on the plot. researchgate.net

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Nitro-containing Aromatic Compound

| Interaction Type | Contribution (%) |

|---|---|

| O···H / H···O | ~39-45% |

| H···H | ~33-34% |

| C···H / H···C | ~12-15% |

| O···C / C···O | ~6% |

Note: Data is representative, based on analyses of similar nitro-containing compounds. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Separation (HPLC, TLC)

The assessment of purity and the separation of this compound from reaction mixtures and potential isomers rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed for these purposes. These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical tool for the quantitative and qualitative analysis of this compound. It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is a frequently utilized mode for the separation of moderately polar compounds like nitrobenzamides.

While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, methods for structurally related compounds, such as other nitrobenzamide derivatives and 2-Methyl-6-nitrobenzoic acid, provide a strong basis for developing a suitable analytical procedure. For instance, the analysis of N-alkyl nitrobenzamides has been successfully performed using a C18 or RP-8 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and an aqueous buffer. mdpi.com Similarly, 2-Methyl-6-nitrobenzoic acid, the carboxylic acid precursor to the amide, can be analyzed using a reversed-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic chromophore in this compound absorbs strongly in the UV region. The specific wavelength for detection would be chosen based on the UV spectrum of the compound to ensure maximum sensitivity.

A hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of this compound is presented in the table below. These conditions are inferred from methods used for similar compounds. mdpi.comresearchgate.netresearchgate.net

| Parameter | Value |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Column Dimensions | 4.6 mm x 150 mm |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 230-270 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

This table represents a typical starting point for method development. The exact mobile phase composition and gradient profile would need to be optimized to achieve the desired separation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. mdpi.com For this compound, TLC is an invaluable tool for a quick check of its presence in a reaction mixture and for determining an appropriate solvent system for larger-scale column chromatography purification.

In a typical TLC analysis of this compound, a small spot of the sample solution is applied to a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel, which is polar. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase, a single solvent or a mixture of solvents, moves up the plate by capillary action.

The separation is based on the principle of adsorption. Compounds with a higher affinity for the polar stationary phase will move up the plate more slowly, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, exhibiting a higher Rf value. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used, with the ratio adjusted to obtain optimal resolution.

After the solvent front has reached a certain height, the plate is removed from the chamber and dried. The separated spots are visualized. Since this compound is a UV-active compound due to its aromatic ring and nitro group, the spots can be easily visualized under a UV lamp (typically at 254 nm).

A plausible TLC system for the analysis of this compound is detailed in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on an aluminum or glass plate |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) |

| Application | Spotting a dilute solution of the compound using a capillary tube |

| Development | In a closed chamber with the chosen mobile phase |

| Visualization | Under a UV lamp (254 nm) |

The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is characteristic of a compound in a specific TLC system and can be used for identification purposes by comparing it to a standard.

Theoretical and Computational Investigations of 2 Methyl 6 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. DFT calculations for 2-Methyl-6-nitrobenzamide are pivotal in determining its optimized geometry and exploring its electronic landscape. These calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation in an approximate but highly effective manner. researchgate.net

The initial step in DFT analysis is geometry optimization, a process where the molecule's three-dimensional structure is adjusted to find the lowest energy, and thus most stable, conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between the aromatic ring, the methyl group, the nitro group, and the amide group.

Following optimization, the electronic structure is analyzed, with a primary focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. growingscience.com Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. growingscience.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov For this compound, the electron-withdrawing nitro group and amide group are expected to lower the LUMO energy, while the electron-donating methyl group and the benzene (B151609) ring influence the HOMO energy. The distribution of these orbitals is also informative; the HOMO is typically localized over the more electron-rich parts of the molecule, whereas the LUMO is concentrated around the electron-deficient regions.

Table 1: Representative Frontier Molecular Orbital (FMO) Properties for this compound The following values are illustrative, based on DFT calculations for structurally similar nitroaromatic compounds.

| Parameter | Representative Value | Significance |

|---|---|---|

| EHOMO | -7.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.netnih.gov |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.netresearchgate.net This analysis is crucial for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to denote different potential regions:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and prone to attack by electrophiles.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and susceptible to attack by nucleophiles.

Green: Denotes regions of neutral or near-zero potential. walisongo.ac.id

In the case of this compound, the MEP surface would predictably show highly negative potential (red) around the oxygen atoms of both the nitro group (NO₂) and the carbonyl group (C=O) of the amide function. researchgate.net These sites are the primary centers for electrophilic interaction. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the amide group (-NH₂), identifying them as the principal sites for nucleophilic interaction. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT provides a static, lowest-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are computational methods that model the physical movements of atoms and molecules by solving Newton's equations of motion. nih.gov This technique is invaluable for conformational sampling, which involves exploring the various spatial arrangements (conformations) that a molecule can adopt. eurekaselect.com

Quantum Chemical Parameters and Reactivity Prediction

The frontier orbital energies (EHOMO and ELUMO) obtained from DFT calculations serve as the basis for calculating a range of quantum chemical parameters that quantify a molecule's global reactivity. nih.gov These descriptors provide a more detailed prediction of its chemical behavior. Key parameters include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." growingscience.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. It is defined as ω = χ² / (2η).

These parameters collectively allow for a nuanced prediction of the reactivity of this compound. For instance, a high electrophilicity index would classify it as a strong electrophile, likely to react with nucleophiles.

Table 2: Predicted Global Reactivity Descriptors for this compound Values are derived from the representative FMO energies in Table 1.

| Quantum Chemical Parameter | Formula | Representative Value | Predicted Reactivity Characteristic |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 7.2 eV | Moderate energy required to lose an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 2.5 eV | Readily accepts an electron. |

| Electronegativity (χ) | (I + A) / 2 | 4.85 eV | High tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV | Moderately resistant to deformation of electron cloud. |

| Chemical Softness (S) | 1 / η | 0.426 eV⁻¹ | Moderately "soft" molecule. |

| Electrophilicity Index (ω) | χ² / (2η) | 5.00 eV | Strong electrophilic character. |

Computational Studies on Solvation Effects in Reaction Mechanisms

Chemical reactions are rarely conducted in the gas phase; they typically occur in a solvent. The presence of a solvent can dramatically alter reaction pathways and energetics. Computational studies on solvation effects aim to model this influence. researchgate.net For reactions involving this compound, the polarity of the solvent would play a significant role.

Computational chemists use two main approaches to model solvation:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the simulation box around the solute. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

Tautomerism and Conformational Preferences in Related Benzamide (B126) Systems

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For benzamide systems, the relevant tautomerism is the amide-imidic acid tautomerism, where a proton shifts from the nitrogen atom to the carbonyl oxygen.

Amide Form <=> Imidic Acid Form

For most simple benzamides, the amide form is significantly more stable than the imidic acid tautomer. However, substituents on the aromatic ring can influence this equilibrium. Computational methods, particularly DFT, are highly effective for studying tautomerism. researchgate.net By calculating the relative energies of the different tautomeric forms, it is possible to predict their equilibrium populations.

Understanding the potential for tautomerism is essential because the two forms have different structural and electronic properties. The imidic acid tautomer, for instance, has an -OH group, making it a hydrogen bond donor, and a C=N double bond, which alters the geometry compared to the amide. Analyzing the tautomeric preferences is therefore a key component of a full conformational analysis of benzamide-related systems.

Structure Reactivity Relationship Studies of 2 Methyl 6 Nitrobenzamide

Influence of Methyl and Nitro Substituents on Aromatic Reactivity and Amide Stability

The chemical behavior of 2-Methyl-6-nitrobenzamide is profoundly influenced by the electronic and steric characteristics of its ortho substituents: the methyl (-CH₃) and nitro (-NO₂) groups. These groups, positioned adjacent to the amide (-CONH₂) functionality, exert competing and synergistic effects on the reactivity of the aromatic ring and the stability of the amide bond.

The nitro group is a potent electron-withdrawing group, operating through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This significantly reduces the electron density of the benzene (B151609) ring, deactivating it towards electrophilic aromatic substitution reactions. egyankosh.ac.inlibretexts.org The deactivation is particularly pronounced at the ortho and para positions relative to the nitro group. Conversely, the methyl group is an electron-donating group, primarily through a positive inductive effect (+I) and hyperconjugation. This effect increases the electron density of the ring, thereby activating it towards electrophilic attack. egyankosh.ac.inlibretexts.org In this compound, the powerful deactivating nature of the nitro group generally overrides the activating effect of the methyl group, rendering the aromatic ring less reactive than benzene itself.

Application of Hammett and Linear Free Energy Relationships to Nitrobenzamide Derivatives

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, provide a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. dalalinstitute.comyoutube.com The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for a reaction with a substituted benzene derivative.

k₀ is the rate constant for the unsubstituted benzene derivative.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. youtube.com

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent. dalalinstitute.comic.ac.uk

Positive σ values indicate electron-withdrawing groups (e.g., -NO₂), while negative values denote electron-donating groups (e.g., -CH₃).

While LFERs are powerful tools, the standard Hammett equation has a significant limitation: it is generally not applicable to ortho-substituted compounds. ic.ac.uk This is because the substituent constant, σ, does not account for steric effects, which are often substantial for ortho substituents. In the case of this compound, the presence of two ortho groups introduces complex steric interactions that are not captured by the simple electronic parameters of the Hammett σ constants. These steric factors can influence the conformation of the amide group and hinder the approach of reactants, thereby deviating the compound's reactivity from predictions based solely on electronic effects.

Despite this limitation, the principles of LFERs are still conceptually useful. Studies on para-substituted nitrophenyl benzoate (B1203000) esters have successfully used Hammett plots to gain mechanistic insights into hydrolysis reactions, demonstrating a correlation between the electronic nature of substituents and reaction kinetics. emerginginvestigators.orgresearchgate.net For a hypothetical analysis of this compound, one would anticipate that the strong electron-withdrawing nature of the nitro group (σₚ = +0.78) would dominate the electronic landscape compared to the weakly electron-donating methyl group (σₚ = -0.17). However, any quantitative prediction would be unreliable without explicitly accounting for the profound steric effects.

| Substituent | σmeta | σpara | Electronic Effect |

|---|---|---|---|

| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strongly Electron-Withdrawing |

| -Cl | +0.37 | +0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Donating (Resonance) / Withdrawing (Inductive) |

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |

Steric and Electronic Effects on Amide Bond Formation and Hydrolysis

The formation and hydrolysis of the amide bond in this compound are governed by a delicate interplay of steric and electronic factors originating from the ortho substituents.

Electronic Effects:

Amide Bond Formation: The synthesis of an amide typically involves the reaction of a carboxylic acid derivative (like an acyl chloride) with an amine. The electron-withdrawing nitro group on the benzoyl moiety would increase the positive partial charge on the carbonyl carbon, making it more electrophilic and, in principle, more reactive towards a nucleophilic amine. The electron-donating methyl group would have the opposite, albeit weaker, effect.

Amide Bond Hydrolysis: During hydrolysis (either acid- or base-catalyzed), a key step is the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The electron-withdrawing nitro group facilitates this step by stabilizing the developing negative charge on the carbonyl oxygen and increasing the carbonyl carbon's electrophilicity. beilstein-journals.org This suggests that, electronically, the nitro group should accelerate hydrolysis.

Steric Effects: The steric hindrance from the flanking methyl and nitro groups is the dominant factor controlling the reactivity of the amide bond.

Amide Bond Formation: The bulky ortho substituents create a constricted space around the carbonyl group. This severely impedes the approach of the amine nucleophile, drastically slowing down the rate of amide formation compared to an unhindered benzamide (B126).

Amide Bond Hydrolysis: Similarly, the steric shield provided by the ortho groups protects the amide's carbonyl carbon from attack by water or hydroxide ions. This steric inhibition raises the activation energy for the formation of the tetrahedral intermediate, leading to significantly reduced rates of both acidic and basic hydrolysis. This steric protection often outweighs the electronic activation provided by the nitro group, making the amide bond kinetically stable and resistant to cleavage.

Correlation of Molecular Structure with Reaction Pathways and Product Selectivity

The unique substitution pattern of this compound dictates the probable pathways and product selectivity for reactions involving the aromatic ring. The directing effects of the substituents in electrophilic aromatic substitution (EAS) are key determinants.

-NO₂ Group: A powerful deactivating and meta-directing group. libretexts.orglibretexts.org It directs incoming electrophiles to the positions meta to itself (C3 and C5).

-CH₃ Group: An activating and ortho, para-directing group. egyankosh.ac.inlibretexts.org It directs incoming electrophiles to the positions ortho (C3) and para (C5) to itself.